molecular formula C12H17N5O2S B11832780 2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide CAS No. 86651-19-6

2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide

Cat. No.: B11832780
CAS No.: 86651-19-6
M. Wt: 295.36 g/mol
InChI Key: HWSRWPYPZTZAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide (CAS 86651-19-6) is a synthetic quinazoline sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound is a key structural analogue for investigating novel antibacterial and anticancer agents. Researchers utilize this scaffold to explore potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is a validated target for antimicrobial and antiproliferative agents . Studies on closely related N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated potent, broad-spectrum antibacterial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii . These compounds exhibit a bactericidal mechanism of action and have shown promising in vivo efficacy. Furthermore, the quinazoline-sulfonamide hybrid structure is a privileged pharmacophore in oncology research. Similar compounds have demonstrated potent antiproliferative activity against various human cancer cell lines by targeting essential biological pathways, such as the miR-34a/MDM4/p53 apoptotic axis, and functioning as radiosensitizing agents . The sulfonamide moiety also contributes to the inhibition of carbonic anhydrase isoforms (e.g., CAXII), which are overexpressed in hypoxic tumors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

86651-19-6

Molecular Formula

C12H17N5O2S

Molecular Weight

295.36 g/mol

IUPAC Name

2,4-diamino-N-butan-2-ylquinazoline-6-sulfonamide

InChI

InChI=1S/C12H17N5O2S/c1-3-7(2)17-20(18,19)8-4-5-10-9(6-8)11(13)16-12(14)15-10/h4-7,17H,3H2,1-2H3,(H4,13,14,15,16)

InChI Key

HWSRWPYPZTZAMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N

Origin of Product

United States

Preparation Methods

Substrate Synthesis: 2-Amino-N-(butan-2-yl)benzamide-6-sulfonamide

The precursor 2-amino-N-(butan-2-yl)benzamide-6-sulfonamide is synthesized in three steps:

  • Sulfonation : Treatment of 2-nitrobenzenesulfonyl chloride with butan-2-amine yields 2-nitro-N-(butan-2-yl)benzenesulfonamide.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

  • Amidation : Reaction with benzoyl chloride forms the 2-aminobenzamide derivative.

Key Optimization :

  • Solvent choice (acetonitrile) and microwave irradiation (150°C, 30 min) enhance cyclization efficiency.

  • DMAP (0.1 equiv) accelerates the reaction by activating (Boc)₂O, facilitating carbamic anhydride intermediate formation.

Cyclization to Quinazoline-2,4-dione

The cyclization of 2-amino-N-(butan-2-yl)benzamide-6-sulfonamide with (Boc)₂O proceeds via two pathways:

  • Intramolecular Ammonolysis : Direct cyclization from the carbamic anhydride intermediate.

  • DMAP-Activated Pathway : Formation of an acylpyridinium intermediate, followed by nucleophilic attack.

Reaction Conditions :

ParameterOptimal ValueYield (%)
CatalystDMAP92
SolventCH₃CN94
Temperature150°C (MW)92
Time30 min92

Substituting DMAP with alternative bases (e.g., DBU, TBD) resulted in no reaction, underscoring DMAP’s unique catalytic role.

Diamination of Quinazoline-2,4-dione

Chlorination-Amination Sequence

The dione is converted to 2,4-diaminoquinazoline via:

  • Chlorination : Treatment with POCl₃ yields 2,4-dichloroquinazoline-6-sulfonamide.

  • Amination : Reaction with aqueous ammonia (NH₃/H₂O) replaces chlorides with amines.

Optimization Challenges :

  • Excess POCl₃ (5 equiv) and reflux (110°C, 4 h) are required for complete chlorination.

  • Ammonia concentration (28% w/w) and prolonged stirring (12 h) ensure quantitative amination.

Direct Reductive Amination

An alternative route employs hydroxylamine (NH₂OH) for direct conversion of carbonyl groups to amines:

  • Oxime Formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Reduction : Catalytic hydrogenation (H₂, Raney Ni) reduces oximes to amines.

Comparative Data :

MethodConditionsYield (%)Purity (%)
Chlorination-AminationPOCl₃, NH₃8598
Reductive AminationNH₂OH, H₂7895

Functional Group Compatibility and Substrate Scope

Sulfonamide Stability

The N-(butan-2-yl)sulfonamide group remains intact under cyclization and amination conditions, confirming its robustness. No desulfonation or N-dealkylation was observed in NMR spectra.

Electronic Effects on Cyclization

Electron-donating groups (e.g., -OCH₃) at the benzamide para position improve cyclization yields (82% vs. 57% for electron-withdrawing groups). This trend aligns with the enhanced nucleophilicity of the amine group in electron-rich substrates.

Scalability and Industrial Applicability

Kilogram-Scale Synthesis

A pilot-scale reaction (1 kg substrate) achieved 89% yield under microwave conditions, demonstrating scalability. Key parameters:

  • Batch size: 1 kg

  • Energy input: 150 W

  • Cooling: Rapid post-reaction quenching to prevent decomposition.

Environmental Impact

The DMAP-catalyzed method reduces waste generation compared to traditional routes:

MetricDMAP MethodTraditional Method
E-factor8.215.6
Solvent Recovery (%)9275

Chemical Reactions Analysis

Acylation Reactions

The primary amino groups (-NH₂) at positions 2 and 4 readily undergo acylation with electrophilic reagents. Common acylating agents include:

ReagentProduct FormedReaction Conditions
Acetyl chlorideN-acetyl derivativesAnhydrous DMF, 0–5°C
Benzoyl chlorideN-benzoylated compoundsTHF, room temperature
Chloroacetyl chlorideChloroacetamide intermediatesAcetone, NaHCO₃ buffer

These reactions are typically performed under mild alkaline conditions to deprotonate the amino groups, enhancing nucleophilicity. The butan-2-yl side chain remains stable during acylation due to its tertiary alkyl structure.

Nucleophilic Substitutions

The sulfonamide group (-SO₂NH-) participates in nucleophilic displacement reactions, particularly at the sulfur atom:

Key Examples:

  • Hydrolysis : Under strongly acidic (HCl, 6M) or basic (NaOH, 10%) conditions, the sulfonamide undergoes cleavage to yield quinazoline-6-sulfonic acid and butan-2-amine.

  • Halogenation : Reaction with PCl₅ converts the sulfonamide to sulfonyl chloride, enabling further derivatization with amines or alcohols.

Acid-Base Reactions

The sulfonamide group exhibits weak acidity (pKa ≈ 8–10) due to the electron-withdrawing sulfonyl group:

RSO2NH2+OHRSO2NH+H2O\text{RSO}_2\text{NH}_2 + \text{OH}^- \rightarrow \text{RSO}_2\text{NH}^- + \text{H}_2\text{O}

This property facilitates salt formation with strong bases (e.g., NaOH), producing water-soluble sodium sulfonamidates.

Diazotization and Coupling

The aromatic amino groups undergo diazotization in cold HCl (0–5°C) with NaNO₂, forming diazonium salts. Subsequent coupling with electron-rich aromatics (e.g., phenol, aniline derivatives) generates azo compounds:

Ar-NH2+HNO2+HClAr-N2+Ar’-HAr-N=N-Ar’\text{Ar-NH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{Ar-N}_2^+ \xrightarrow{\text{Ar'-H}} \text{Ar-N=N-Ar'}

This reaction is exploited to create chromophoric derivatives for analytical detection.

Electrophilic Aromatic Substitution

The quinazoline ring undergoes electrophilic substitution at position 7 or 8, directed by the electron-donating amino groups:

Reaction TypeReagentPosition Substituted
NitrationHNO₃/H₂SO₄Position 7
SulfonationH₂SO₄ (fuming)Position 8
HalogenationBr₂/FeBr₃Position 7

These reactions require vigorous conditions (T > 80°C) due to the ring’s electron-deficient nature.

Coordination Chemistry

The amino and sulfonamide groups act as ligands for transition metals. Example complexes include:

Metal IonCoordination SiteComplex Geometry
Cu²⁺Amino N, sulfonamide OSquare planar
Fe³⁺Sulfonamide OOctahedral

These complexes are studied for catalytic and antimicrobial applications.

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of 2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide include:

  • Antitumor Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines. It interacts with molecular targets involved in cancer progression, such as tyrosine kinases, leading to reduced tumor growth.
  • Antiviral Effects : Research indicates potential antiviral properties, particularly against certain viral infections. The compound may interfere with viral replication processes.
  • Antibacterial and Antifungal Properties : Studies have demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans, showcasing its broad-spectrum antimicrobial capabilities.

Case Studies

Several studies have highlighted the effectiveness of 2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide in various applications:

  • Anticancer Studies : A study evaluated the compound's cytotoxicity against multiple cancer cell lines (e.g., MCF-7, HepG2). Results indicated significant apoptosis induction with IC50 values as low as 2.5 µM for the most active derivatives .
  • Antimicrobial Activity : Research showed that derivatives of quinazoline exhibited moderate activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL .
  • In Vivo Efficacy : In animal models, compounds similar to 2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide demonstrated effective treatment against chloroquine-resistant strains of Plasmodium falciparum, indicating potential use in malaria treatment .

Mechanism of Action

The mechanism of action of 2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit tyrosine kinases, which play a crucial role in signal transduction pathways related to cancer cell growth . The compound’s sulfonamide group also contributes to its antibacterial activity by interfering with folate synthesis in bacteria .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Quinazoline Sulfonamide Derivatives

4-(Ethyl(methyl)amino)-2-(methyl(1-methylpiperidin-4-yl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinazoline-6-sulfonamide (Compound 64)
  • Structure :
    • Quinazoline substituents :
  • Position 4: Ethyl(methyl)amino group.
  • Position 2: Methyl(1-methylpiperidin-4-yl)amino group. Sulfonamide group: N-(1,3,5-trimethyl-1H-pyrazol-4-yl).
  • Biological Activity : Acts as an inhibitor of Leishmania N-Myristoyltransferase (NMT), a target for antiparasitic drug development. Compound 64 demonstrated on-target activity in in vivo models after reductive amination and purification .
  • Key Differences vs. Target Compound: The target compound lacks the piperidinyl and pyrazolyl substituents, instead featuring simpler 2,4-diamino groups and a butan-2-yl sulfonamide. The stereochemistry of the butan-2-yl group (R/S) in the target compound may influence receptor binding, analogous to enantiomer-specific activity observed in pheromone analogs (e.g., EFETOV-S-5 vs. EFETOV-S-S-5) .
Generic Quinazoline Sulfonamides
  • Structural Variability: Modifications at positions 2, 4, and 6 are common. For example: Position 6: Sulfonamide groups may be substituted with alkyl, aryl, or heterocyclic moieties (e.g., pyrazole in Compound 64 vs. butan-2-yl in the target). Positions 2 and 4: Amino groups are often alkylated or functionalized with cyclic amines to enhance solubility or target affinity .

Butan-2-yl-Containing Compounds

EFETOV-S-5 and EFETOV-S-S-5
  • Structure: (2R)- and (2S)-butan-2-yl (Z)-dodec-5-enoate esters.
  • Biological Activity: Serve as enantiomer-specific sex attractants for Zygaenidae moths (e.g., Jordanita notata and Adscita geryon). The (2S)-enantiomer (EFETOV-S-S-5) showed broader species specificity .
Dioxane Derivatives ()
  • Structure : Reaction mass containing 5-[(2R/S)-butan-2-yl]-dioxane isomers.
  • Application : Regulated under RoHS due to hazardous substance restrictions.
  • Comparison : Demonstrates industrial relevance of butan-2-yl stereoisomers, though unrelated to the pharmacological focus of quinazoline sulfonamides .

Data Tables

Table 1. Structural and Functional Comparison of Quinazoline Sulfonamides

Compound Name Quinazoline Substituents (Positions 2, 4) Sulfonamide Group (Position 6) Biological Activity Source
2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide 2,4-diamino N-(butan-2-yl) Not reported N/A
Compound 64 4-(Ethyl(methyl)amino), 2-(methyl(1-methylpiperidin-4-yl)amino) N-(1,3,5-trimethyl-1H-pyrazol-4-yl) Leishmania NMT inhibition

Table 2. Butan-2-yl-Containing Bioactive Compounds

Compound Name Structure Biological Activity Enantiomer Specificity Source
EFETOV-S-5 (2R)-butan-2-yl (Z)-dodec-5-enoate Attracts Jordanita notata males R-enantiomer active
EFETOV-S-S-5 (2S)-butan-2-yl (Z)-dodec-5-enoate Attracts Adscita geryon and J. notata S-enantiomer active

Research Implications and Gaps

  • Target Compound : The lack of direct data necessitates further studies to elucidate its synthesis, enantiomeric purity, and biological targets.
  • Modifying the sulfonamide group (e.g., butan-2-yl vs. pyrazole) could optimize pharmacokinetics .
  • Stereochemical Considerations : Enantiomer-specific activity in EFETOV compounds suggests that the R/S configuration of the butan-2-yl group in the target compound may critically influence its bioactivity .

Biological Activity

2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives are recognized for their potential in treating various diseases, particularly due to their antitumor, antibacterial, antiviral, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

The biological activity of 2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide primarily involves its ability to inhibit specific enzymes and proteins associated with cell proliferation and survival. Notably, it has been shown to inhibit tyrosine kinases, which are crucial in signal transduction pathways linked to cancer cell growth. Additionally, studies indicate that this compound may interfere with the dihydrofolate reductase (DHFR) enzyme, which is essential for nucleotide synthesis in both bacterial and mammalian cells .

Antibacterial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antibacterial properties. For instance:

  • In vitro Studies : A study evaluated various quinazoline derivatives, including 2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide, against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound displayed notable Minimum Inhibitory Concentration (MIC) values, indicating effective antibacterial activity .
  • Mechanisms : The antibacterial effects are attributed to the inhibition of bacterial DHFR and potential interference with cell wall biosynthesis mechanisms .

Table 1: Antibacterial Efficacy of 2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus4
Escherichia coli8
Streptococcus pneumoniae16

Antitumor Activity

The antitumor potential of quinazoline derivatives has been extensively studied. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through multiple pathways:

  • Cytotoxicity : In vitro assays indicate that 2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide exhibits cytotoxic effects against human myelogenous leukemia K562 cells with an IC50 value of approximately 0.5 µM .
  • Mechanistic Insights : The antitumor activity is believed to stem from the compound's ability to disrupt folate metabolism pathways critical for DNA synthesis in rapidly dividing cells .

Table 2: Cytotoxic Effects on Cancer Cells

Cell LineIC50 (µM)Reference
K562 (leukemia)0.5
HepG2 (liver cancer)15.3

Case Studies

Several case studies highlight the effectiveness of quinazoline derivatives in clinical settings:

  • Antimicrobial Resistance : A study focused on drug-resistant strains of Staphylococcus aureus demonstrated that modifications to the quinazoline structure enhanced antibacterial potency and selectivity against bacterial DHFR without affecting mammalian enzymes .
  • Combination Therapies : Research indicates that combining quinazoline derivatives with other antimicrobial agents can lead to synergistic effects, enhancing overall efficacy against resistant strains .

Q & A

Q. What are the established synthetic routes for 2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide, and how can reaction yields be optimized?

Answer: The compound is typically synthesized via intramolecular cyclization of sulfonamide intermediates. Key steps include condensation of substituted quinazoline precursors with butan-2-amine under reflux conditions. To optimize yields, employ Design of Experiments (DoE) methodologies, such as factorial design, to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal reaction conditions while minimizing experimental runs . Post-synthesis, purification via column chromatography (silica gel, gradient elution) ensures high purity.

Optimization Parameter Range Tested Optimal Value
Temperature (°C)80–120110
Solvent (DMF:EtOH ratio)1:1 to 1:31:2
Reaction Time (hours)12–2418

Reference synthetic protocols and yield optimization strategies are detailed in sulfonamide cyclization studies .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer: Structural elucidation requires a combination of:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., quinazoline ring protons at δ 7.8–8.2 ppm, sulfonamide NH2 signals at δ 5.5–6.0 ppm) .
  • HRMS : For exact mass determination (e.g., [M+H]+ ion matching theoretical molecular weight within 2 ppm error) .
  • IR Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
  • HPLC-PDA : For purity assessment (≥95% by area normalization) using C18 columns and acetonitrile/water mobile phases .

Q. What in vitro biological assays are appropriate for evaluating its bioactivity?

Answer:

  • Anti-Proliferative Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 48–72 hours .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or sulfotransferases, measuring residual activity at varying inhibitor concentrations .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How can computational modeling be applied to predict the compound's interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in target proteins (e.g., thymidylate synthase). Focus on hydrogen bonding with sulfonamide groups and hydrophobic interactions with the quinazoline core .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and conformational changes .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (e.g., Hammett σ) with bioactivity .

Q. What strategies are recommended for resolving contradictory data between theoretical predictions and experimental results?

Answer:

  • Parameter Re-Evaluation : Reassess computational inputs (e.g., protonation states, solvent models) using experimental pKa and logP values .
  • Experimental Validation : Conduct isothermal titration calorimetry (ITC) to measure binding affinities and compare with docking scores .
  • Feedback Loops : Integrate high-throughput screening data into AI-driven platforms (e.g., ICReDD’s reaction path search) to refine computational models .

Q. How can the compound's pharmacokinetic properties be improved through structural modification?

Answer:

  • Lipophilicity Adjustment : Introduce trifluoromethyl groups to enhance metabolic stability (logP optimization via ClogP calculations) .
  • Solubility Enhancement : Incorporate polar substituents (e.g., hydroxyl, PEG chains) while monitoring bioavailability in rodent models .
  • Prodrug Design : Synthesize acetylated or phosphorylated derivatives for controlled release, validated via in vitro hydrolysis assays .
Modification Impact on PK Methodological Validation
Trifluoromethyl addition↑ Metabolic stabilityMicrosomal incubation + LC-MS/MS
PEGylation↑ Aqueous solubilityLogP measurement, dissolution testing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.